molecular formula C30H45N3O7 B12798437 12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-3-((4-hydroxyphenyl)methyl)-13,13-dimethyl-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))- CAS No. 162538-18-3

12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-3-((4-hydroxyphenyl)methyl)-13,13-dimethyl-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))-

Cat. No.: B12798437
CAS No.: 162538-18-3
M. Wt: 559.7 g/mol
InChI Key: QVGOLNUEBCOLGS-QEGGNFSNSA-N
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Description

12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-3-((4-hydroxyphenyl)methyl)-13,13-dimethyl-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))- is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, ester, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product. Common synthetic routes may involve the use of protecting groups to ensure the selective reaction of functional groups. Reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions often involve specific solvents, temperature controls, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the ester group may produce alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl acetoacetate
  • Cyproheptadine related compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

CAS No.

162538-18-3

Molecular Formula

C30H45N3O7

Molecular Weight

559.7 g/mol

IUPAC Name

tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-4-(4-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]amino]-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C30H45N3O7/c1-29(2,3)39-27(37)32-23(16-20-10-8-7-9-11-20)25(35)18-31-19-26(36)24(33-28(38)40-30(4,5)6)17-21-12-14-22(34)15-13-21/h7-15,23-26,31,34-36H,16-19H2,1-6H3,(H,32,37)(H,33,38)/t23-,24-,25+,26+/m0/s1

InChI Key

QVGOLNUEBCOLGS-QEGGNFSNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C)O)O

Origin of Product

United States

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